REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[NH2:7][C:8]1[N:9]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17]([CH:24]3[CH2:26][CH2:25]3)=[CH:16][CH:15]=2)[C:10]([SH:13])=[N:11][N:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[NH2:7][C:8]1[N:9]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17]([CH:24]3[CH2:26][CH2:25]3)=[CH:16][CH:15]=2)[C:10]([S:13][CH2:2][C:3]([O:5][CH3:6])=[O:4])=[N:11][N:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
NC=1N(C(=NN1)S)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The tan precipitate was collected by vacuum filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under high vacuum at 50° C. for 16 h in the presence of P2O5
|
Duration
|
16 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C(=NN1)SCC(=O)OC)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |